molecular formula C11H10BrNO2 B1409176 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one CAS No. 1802149-42-3

5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one

Cat. No.: B1409176
CAS No.: 1802149-42-3
M. Wt: 268.11 g/mol
InChI Key: DWLMSZQRGHVOGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one is a chemical compound offered for research and development purposes. This substance belongs to the benzoxazolone class of heterocyclic compounds, which are recognized in scientific literature as privileged scaffolds in medicinal chemistry due to their versatile biological activities. The benzoxazolone core is a key structural motif found in investigations targeting various enzymes and biological pathways . Specifically, research into analogous benzoxazolone derivatives has identified them as potent inhibitors of enzymes like acid ceramidase (aCDase), a key regulator in sphingolipid metabolism implicated in areas such as cancer biology and fibrotic diseases . The structural features of this compound—including the bromo substituent and the cyclopropylmethyl group—provide handles for further synthetic modification, making it a valuable intermediate for constructing diverse compound libraries. Researchers can utilize this building block to explore structure-activity relationships, develop novel enzyme inhibitors, or probe biological mechanisms. This product is intended for use in a laboratory setting by qualified professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c12-8-3-4-10-9(5-8)13(11(14)15-10)6-7-1-2-7/h3-5,7H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLMSZQRGHVOGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C3=C(C=CC(=C3)Br)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-aminophenol and cyclopropylmethyl bromide.

    Cyclization Reaction: The key step involves the cyclization of 5-bromo-2-aminophenol with cyclopropylmethyl bromide in the presence of a base, such as potassium carbonate, to form the benzoxazole ring.

    Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures (e.g., 100-120°C) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization and Ring-Opening: The benzoxazole ring can participate in cyclization or ring-opening reactions to form new heterocyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically in the presence of a catalyst such as copper(I) iodide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazoles, while oxidation and reduction can lead to different oxidation states and functional groups on the benzoxazole ring.

Scientific Research Applications

5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropylmethyl group and bromine atom can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

  • Molecular Weight : The bromine atom increases molecular weight (e.g., 286.08 g/mol for brominated imidazolone in ), impacting solubility .
  • Melting Points : Benzoxazolones generally exhibit high melting points (e.g., 160°C for piperazinylmethyl derivative in ), suggesting crystalline stability .

Research Implications and Limitations

  • Antimicrobial Potential: Brominated benzoxazolones (e.g., 5-bromo-6-aminobenzoxazolone in ) show activity against Gram-positive bacteria, but the cyclopropylmethyl variant requires empirical validation .
  • Cytotoxicity : Substitutions at position 3 (e.g., cyclic amines in ) correlate with improved anticancer activity, but steric effects of cyclopropylmethyl may alter target binding .
  • Synthetic Challenges : Alkylation of benzoxazolones often requires catalysts like CsF–Celite (), which may complicate scalability for the target compound .

Biological Activity

5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one is a synthetic compound belonging to the benzoxazole family, which has garnered attention for its potential biological activities. This article explores its pharmacological effects, including anticancer, antimicrobial, and other therapeutic properties, supported by relevant studies and data.

  • Chemical Formula : C11H10BrNO2
  • Molecular Weight : 268.1066 g/mol
  • CAS Number : 1802149-42-3

Anticancer Activity

Research indicates that benzoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. In particular, studies have shown that derivatives similar to this compound can induce apoptosis in breast cancer cells such as MDA-MB-231.

Key Findings :

  • Cytotoxicity Assays : The MTT assay demonstrated a decrease in cell viability in treated MDA-MB-231 cells, indicating strong cytotoxic effects at concentrations as low as 50 µM over 72 hours .
  • Apoptotic Mechanisms : The TUNEL assay confirmed DNA fragmentation in treated cells, suggesting that these compounds effectively trigger apoptotic pathways .
CompoundConcentration (µM)Cell Viability (%)Apoptosis Induction
This compound5038.5 ± 5.2Yes
Control-100No

Antimicrobial Activity

The antimicrobial properties of benzoxazole derivatives have also been evaluated. Compounds related to this compound have shown effectiveness against various bacterial strains.

Study Results :

  • Minimal Inhibitory Concentrations (MIC) were determined for several derivatives against Escherichia coli and Bacillus subtilis. Some compounds exhibited MIC values as low as 15 µg/mL, indicating potent antibacterial activity .
CompoundMIC (µg/mL)Bacterial Strain
Compound A15E. coli
Compound B20B. subtilis

Case Studies and Research Findings

  • Cytotoxic Effects Against Cancer Cells :
    A study focused on the synthesis of various benzoxazolone derivatives revealed that those with specific substitutions at the 5-position demonstrated enhanced anticancer activity against multiple cell lines including MDA-MB-231 and HCT116 .
  • Mechanistic Insights :
    Further investigations into the apoptotic mechanisms highlighted the role of caspase activation in mediating cell death in treated cancer cells. The presence of bromine and cyclopropylmethyl groups was crucial for the observed biological activity .

Q & A

Basic: What synthetic routes are optimized for preparing 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one, and how are intermediates characterized?

Answer:
A common method involves cyclocondensation of halogenated phenolic precursors with urea or carbamates under reflux. For example, 2-amino-4-bromophenol reacts with urea in dimethylformamide (DMF) at 60–80°C to form the benzoxazolone core. Subsequent alkylation with cyclopropylmethyl bromide in acetonitrile introduces the substituent . Characterization includes:

  • TLC : Monitor reaction progress (e.g., Rf values in PE:EtOAc systems).
  • NMR : Confirm substitution patterns (e.g., cyclopropylmethyl protons at δ 0.1–0.6 ppm in 1^1H NMR).
  • Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]+ via LCMS).
  • Melting point : Assess purity (e.g., sharp mp >200°C indicates crystallinity) .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • 1^1H/13^{13}C NMR : Identify cyclopropylmethyl signals (e.g., δ 0.1–0.6 ppm for CH2_2 groups) and aromatic protons (e.g., deshielded H-4 due to bromine’s electron-withdrawing effect) .
  • IR spectroscopy : Detect carbonyl stretching (C=O at ~1750 cm1^{-1}) and C-Br vibrations (~600 cm1^{-1}) .
  • High-resolution mass spectrometry (HRMS) : Confirm exact mass (e.g., C11_{11}H10_{10}BrNO2_2 requires m/z 283.9874) .

Advanced: How does the cyclopropylmethyl group influence biological activity compared to other substituents?

Answer:
The cyclopropylmethyl moiety enhances lipophilicity (logP ~2.9), improving membrane permeability. Comparative studies with benzyl or alkyl analogs show:

  • Antimicrobial activity : Cyclopropylmethyl derivatives exhibit lower MIC values (e.g., 31.25 μg/mL vs. 125 μg/mL for benzyl analogs against Micrococcus luteus) due to optimized steric interactions with bacterial targets .
  • Metabolic stability : Cyclopropane’s rigidity reduces oxidative metabolism, prolonging half-life in vitro .

Advanced: What crystallographic strategies resolve ambiguities in structural data for this compound?

Answer:

  • SHELX suite : Use SHELXD for phase determination via direct methods and SHELXL for refinement. Key parameters: R-factor <5%, wR2^2 <15%, and residual electron density <0.3 eÅ3^{-3} .
  • ORTEP-3 : Visualize thermal ellipsoids to confirm cyclopropylmethyl geometry (e.g., bond angles ~60° for the cyclopropane ring) .
  • WinGX : Validate hydrogen bonding networks (e.g., C=O···H-N interactions in crystal packing) .

Basic: What protocols are used for antimicrobial screening of this compound?

Answer:

  • Agar diffusion (cup-plate method) : Impregnate filter disks with test compound (100 μg/mL) and measure inhibition zones against S. aureus or E. coli .
  • Broth microdilution : Determine MIC values in 96-well plates (e.g., 24 h incubation at 37°C, OD600_{600} measurement) .
  • Controls : Compare with ciprofloxacin (bacteria) and fluconazole (fungi) .

Advanced: How are reaction mechanisms elucidated for cyclopropylmethyl substitution?

Answer:

  • Kinetic studies : Monitor alkylation rates via 1^1H NMR (e.g., disappearance of benzoxazolone NH at δ 10.5 ppm).
  • DFT calculations : Model transition states (e.g., SN2 pathway for bromide displacement) .
  • Isotopic labeling : Use 13^{13}C-labeled cyclopropylmethyl bromide to track regioselectivity .

Advanced: How can structure-activity relationships (SAR) guide further optimization?

Answer:

  • Electron-withdrawing groups : Bromine at C-5 enhances electrophilicity, improving target binding (e.g., MIC reduced by 50% vs. non-halogenated analogs) .
  • Substituent position : Moving the cyclopropylmethyl to C-3 (vs. C-1) disrupts planarity, reducing activity .
  • Heterocyclic hybrids : Fusing pyrazine or oxadiazole rings (e.g., via [3+2] cycloaddition) broadens antimicrobial spectra .

Advanced: How to address contradictions in biological data between independent studies?

Answer:

  • Standardize assays : Use CLSI guidelines for MIC determination to minimize variability .
  • Purity validation : Employ HPLC (≥95% purity, C18 column, MeCN:H2_2O gradient) to exclude impurities .
  • Check stereochemistry : Chiral HPLC or X-ray crystallography to confirm racemization-free samples .

Advanced: What computational methods predict lipophilicity and bioavailability?

Answer:

  • QSAR models : Use Molinspiration or SwissADME to calculate logP (2.9–3.2) and polar surface area (50–60 Å2^2), correlating with intestinal absorption .
  • Molecular docking (AutoDock Vina) : Simulate binding to E. coli DNA gyrase (PDB: 1KZN) to prioritize derivatives .

Advanced: What challenges arise during scale-up synthesis, and how are they mitigated?

Answer:

  • Byproduct formation : Optimize reaction time (e.g., 3 h reflux in acetonitrile) to minimize di-alkylated products .
  • Crystallization issues : Use antisolvent precipitation (e.g., water added to DMF solution) to improve yield (>70%) .
  • Safety : Handle cyclopropylmethyl bromide in fume hoods (lachrymatory agent) with PPE .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.